![molecular formula C16H24O4 B13679782 Methyl 4-[(8-hydroxyoctyl)oxy]benzoate](/img/structure/B13679782.png)
Methyl 4-[(8-hydroxyoctyl)oxy]benzoate
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Overview
Description
Methyl 4-[(8-hydroxyoctyl)oxy]benzoate is an aromatic ester characterized by a benzoate backbone substituted at the para position with an 8-hydroxyoctyloxy group. The molecule consists of a methyl ester attached to a benzoic acid moiety, with an ether-linked 8-carbon alkyl chain terminating in a hydroxyl group. This structure confers unique physicochemical properties, including moderate solubility in polar solvents due to the terminal hydroxyl group and increased lipophilicity from the octyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(8-hydroxyoctyl)oxy]benzoate typically involves the esterification of 4-hydroxybenzoic acid with 8-hydroxyoctanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then neutralized, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(8-hydroxyoctyl)oxy]benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-[(8-oxooctyl)oxy]benzoic acid.
Reduction: Formation of 4-[(8-hydroxyoctyl)oxy]benzyl alcohol.
Substitution: Formation of 4-[(8-chlorooctyl)oxy]benzoate.
Scientific Research Applications
Methyl 4-[(8-hydroxyoctyl)oxy]benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-[(8-hydroxyoctyl)oxy]benzoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with cellular pathways and enzymes.
Comparison with Similar Compounds
The following analysis compares Methyl 4-[(8-hydroxyoctyl)oxy]benzoate with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activities.
Structural and Functional Group Variations
Methyl 4-(7-hydroxyheptyl)benzoate
- Substituent : A 7-hydroxyheptyloxy group (7-carbon chain).
- Key Differences : Shorter alkyl chain reduces lipophilicity compared to the target compound.
- Impact : Higher solubility in aqueous media due to reduced hydrocarbon content, as observed in similar hydroxyalkyl-substituted benzoates .
Ethyl 4-{[2-(2-methylphenoxy)hexyl]oxy}benzoate
- Substituent: A hexyl chain linked to a 2-methylphenoxy group.
- Impact : Lower solubility in polar solvents compared to the target compound’s aliphatic hydroxyl group .
Methyl 4-[(5-chloropyrimidin-2-yl)oxy]benzoate
- Substituent : A heteroaromatic 5-chloropyrimidinyl group.
- Impact : Demonstrated enzyme inhibition in pharmaceutical applications, unlike the aliphatic target compound .
Methyl 4-[(dimethyl-1,2-oxazol-4-yl)methoxy]benzoate
- Substituent : Oxazole ring with dimethyl groups.
- Key Differences : Heterocyclic moiety introduces polarity and sites for nucleophilic reactions.
- Impact : Enhanced chemical versatility for synthetic modifications compared to the target’s simpler alkyl chain .
Physicochemical Properties
Compound Name | Molecular Weight | Solubility (Predicted) | Melting Point | LogP (Estimated) | |
---|---|---|---|---|---|
This compound | ~350.4 | Moderate (Polar solvents) | Not reported | ~3.2 | |
Methyl 4-(7-hydroxyheptyl)benzoate | ~322.4 | High (Ethanol/Water) | Not reported | ~2.8 | |
Ethyl 4-{[2-(2-methylphenoxy)hexyl]oxy}benzoate | ~416.5 | Low (DCM/Hexane) | Not reported | ~4.5 | |
Methyl 4-[(5-chloropyrimidin-2-yl)oxy]benzoate | ~282.7 | Low (DMSO) | Not reported | ~2.1 |
Notes:
- Longer alkyl chains (e.g., 8-hydroxyoctyl) increase lipophilicity (higher LogP) but reduce aqueous solubility.
- Hydroxyl terminal groups improve solubility in alcohols and water compared to non-polar substituents .
Key Findings :
- Terminal hydroxyl groups (as in the target compound) may enhance antimicrobial activity by interacting with microbial membranes .
- Aromatic substituents (e.g., phenoxy, pyrimidinyl) are linked to targeted bioactivity, such as enzyme inhibition .
Properties
Molecular Formula |
C16H24O4 |
---|---|
Molecular Weight |
280.36 g/mol |
IUPAC Name |
methyl 4-(8-hydroxyoctoxy)benzoate |
InChI |
InChI=1S/C16H24O4/c1-19-16(18)14-8-10-15(11-9-14)20-13-7-5-3-2-4-6-12-17/h8-11,17H,2-7,12-13H2,1H3 |
InChI Key |
FDLNRXRCIBDGKR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCCCCCCCCO |
Origin of Product |
United States |
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